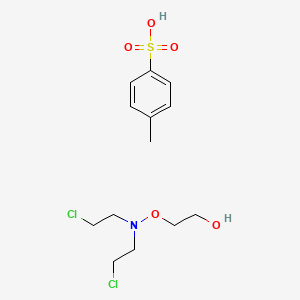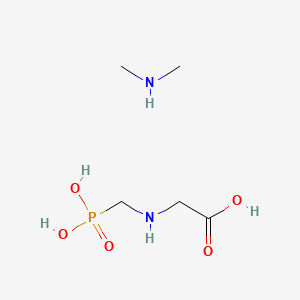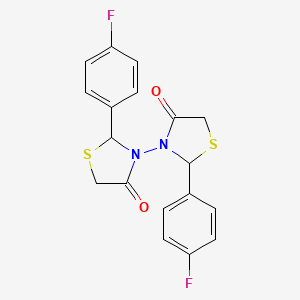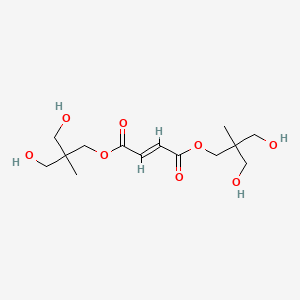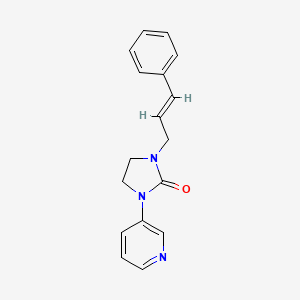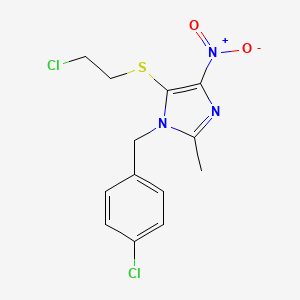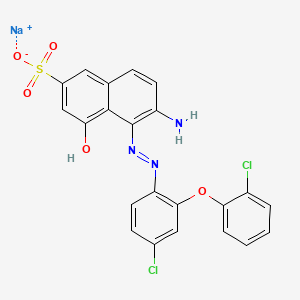
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which links two aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol or naphthol derivative under alkaline conditions to form the azo compound. The reaction is typically carried out in an aqueous medium at low temperatures to maintain the stability of the diazonium salt.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonate group, enhancing the compound’s solubility in water.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines, which can further participate in various chemical reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histology and cytology for staining tissues and cells, aiding in microscopic examination.
Medicine: Investigated for potential therapeutic applications, including its use as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. In biological systems, it can interact with various biomolecules, altering their properties and functions. The azo group can undergo reduction in vivo, leading to the formation of aromatic amines, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
- Sodium 4-amino-3-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-5-hydroxynaphthalene-2-sulphonate
- Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-3-hydroxynaphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((4-chloro-2-(2-chlorophenoxy)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both chloro and phenoxy groups enhances its stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
70210-14-9 |
|---|---|
分子式 |
C22H14Cl2N3NaO5S |
分子量 |
526.3 g/mol |
IUPAC名 |
sodium;6-amino-5-[[4-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H15Cl2N3O5S.Na/c23-13-6-8-17(20(10-13)32-19-4-2-1-3-15(19)24)26-27-22-16(25)7-5-12-9-14(33(29,30)31)11-18(28)21(12)22;/h1-11,28H,25H2,(H,29,30,31);/q;+1/p-1 |
InChIキー |
ILTQZECADBXZIL-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



